An In-depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid for Advanced Drug Development
An In-depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid is a critical building block in modern drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Its unique structure, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) linker, offers significant advantages in improving the solubility, stability, and pharmacokinetic properties of therapeutic agents.[6] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-8-amino-3,6-dioxaoctanoic acid.
Chemical Properties
Fmoc-8-amino-3,6-dioxaoctanoic acid, also known by its synonyms {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid and Fmoc-AEEA-OH, is a white to beige solid at room temperature.[6][7] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₆ | [2][7][8] |
| Molecular Weight | 385.41 g/mol | [1][2] |
| CAS Number | 166108-71-0 | [2][7] |
| Appearance | White to beige solid | [6] |
| Purity | ≥97% (HPLC) | [2][7] |
| Melting Point | 90-92 °C | [9] |
| Boiling Point | 631.4 °C at 760 mmHg | [9] |
| Flash Point | >100 °C | [8][10] |
| Solubility | Soluble in DMF | [11][12] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere.[3] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended.[1] |
Structural Information
Caption: Chemical structure of Fmoc-8-amino-3,6-dioxaoctanoic acid.
Experimental Protocols
The incorporation of Fmoc-8-amino-3,6-dioxaoctanoic acid into a peptide sequence follows the general principles of Fmoc solid-phase peptide synthesis. However, the presence of the PEG linker may necessitate slight modifications to standard protocols to ensure efficient reactions.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the primary amine for the subsequent coupling reaction. Due to the potential for steric hindrance from the PEG chain, optimized deprotection conditions are recommended.[13]
Standard Protocol:
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[11][12]
-
Deprotection: Treat the resin-bound peptide with the 20% piperidine/DMF solution for 10-20 minutes at room temperature with gentle agitation.[11][12]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Troubleshooting Incomplete Deprotection:
In cases of incomplete Fmoc removal, which can be identified by a persistent yellow color of the resin or by analytical methods like the Kaiser test, the following modifications can be implemented:[13]
-
Double Deprotection: Repeat the deprotection step with a fresh portion of the piperidine solution.[13]
-
Increased Reaction Time: Extend the deprotection time to 30 minutes or longer.[13]
-
Stronger Base: For particularly challenging sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[13]
Caption: Fmoc deprotection workflow.
Peptide Coupling
The carboxylic acid moiety of Fmoc-8-amino-3,6-dioxaoctanoic acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.
Standard Protocol:
-
Activation: In a separate vessel, dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Monitoring the Reaction:
The completion of the coupling reaction can be monitored using the Kaiser test, which detects the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Caption: Peptide coupling workflow.
Applications in Drug Development
The hydrophilic and flexible nature of the PEG linker in Fmoc-8-amino-3,6-dioxaoctanoic acid makes it a valuable tool in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydrophilic PEG chain of Fmoc-8-amino-3,6-dioxaoctanoic acid can improve the overall solubility and reduce aggregation of the ADC, which are common challenges with hydrophobic payloads.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker in a PROTAC plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG linker derived from Fmoc-8-amino-3,6-dioxaoctanoic acid can facilitate the proper orientation of the two binding moieties for effective ternary complex formation and subsequent target degradation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc-8-amino-3,6-dioxaoctanoic acid | PROTAC Linker | TargetMol [targetmol.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 6. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. Fmoc-8-Amino-3,6-dioxaoctanoic acid, 500 mg, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
